2-Hydroxy-4-phenylpentanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-hydroxy-4-phenylpentanoic acid |
InChI |
InChI=1S/C11H14O3/c1-8(7-10(12)11(13)14)9-5-3-2-4-6-9/h2-6,8,10,12H,7H2,1H3,(H,13,14) |
InChI Key |
KWTMISNKBLBMIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C(=O)O)O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Hydroxy 4 Phenylpentanoic Acid
Chemo-Enzymatic Synthesis Routes to 2-Hydroxy-4-phenylpentanoic Acid
Chemo-enzymatic methods offer the advantage of high selectivity and mild reaction conditions, making them attractive for the synthesis of enantiomerically pure compounds.
Biocatalytic Approaches for Enantioselective Production of this compound Analogs
Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules. A notable example is the deracemization of (±)-2-hydroxy-4-phenylbut-3-enoic acid, a close analog of the target compound, which was achieved through a lipase-catalyzed kinetic resolution coupled with a mandelate racemase. This two-enzyme system allows for the enantio-complementary synthesis of both (R)- and (S)-2-hydroxy-4-phenylbutanoic acid. researchgate.net The process involves the selective acylation of one enantiomer by the lipase, followed by racemization of the unreacted enantiomer by the racemase, ultimately leading to a high yield of a single enantiomer of the acylated product, which can then be deacylated to afford the desired chiral hydroxy acid.
The biosynthesis of polyhydroxyalkanoates (PHAs) containing 2-hydroxyalkanoate (2HA) units has also shed light on potential biocatalytic routes. The expression of lactate-polymerizing enzyme (LPE), (R)-2-hydroxy-4-methylvalerate (2H4MV) dehydrogenase (LdhA), and 2H4MV-CoA transferase (HadA) in Escherichia coli resulted in the production of polymers containing 2-hydroxy-3-phenylpropionate (2H3PhP) units, which are believed to be derived from endogenous phenylalanine. nih.gov This suggests the potential for engineering metabolic pathways to produce this compound from amino acid precursors.
Enzymatic Reduction Strategies for α-Hydroxy Acid Precursors
The enzymatic reduction of α-keto acids is a well-established method for the synthesis of chiral α-hydroxy acids. While direct enzymatic reduction of 4-phenyl-2-oxopentanoic acid to this compound is a plausible strategy, specific examples in the literature are scarce. However, the enzymatic reductive amination of the closely related precursor, 2-oxo-4-phenylbutanoic acid, to L-homophenylalanine has been demonstrated. researchgate.net This reaction, catalyzed by L-phenylalanine dehydrogenase with NADH as a cofactor, showcases the feasibility of enzymatic transformations on this type of substrate. The cofactor can be regenerated in situ using formate (B1220265) dehydrogenase. researchgate.net This approach could potentially be adapted for the synthesis of this compound by utilizing a suitable hydroxy acid dehydrogenase.
Carboxylate reductases (CARs) represent another class of enzymes that could be employed. These enzymes catalyze the reduction of carboxylic acids to aldehydes, which can then be further reduced to the corresponding alcohols. nih.gov A multi-enzyme system for the in vitro reduction of various carboxylic acids has been developed, featuring efficient recycling of ATP and NADPH cofactors. nih.gov This strategy could be envisioned for the reduction of a suitable precursor to an intermediate that can be converted to this compound.
Classical Organic Synthesis of this compound
Traditional organic synthesis provides a range of methodologies for the construction of the this compound scaffold, often focusing on stereocontrol.
Diastereoselective Epoxidation and Regioselective Ring Opening in the Synthesis of 2-Heterosubstituted Analogs
The combination of diastereoselective epoxidation of an unsaturated precursor followed by regioselective ring-opening of the resulting epoxide is a powerful strategy for introducing functionality at the C2 and C3 positions. The epoxidation of allylic diols derived from Baylis-Hillman adducts using m-chloroperbenzoic acid (m-CPBA) has been shown to proceed with high anti-diastereoselectivity, which is attributed to the formation of an intramolecular hydrogen bond. organic-chemistry.org This approach provides a complementary method to the syn-selective epoxidation of the parent Baylis-Hillman adducts. organic-chemistry.org
The regioselectivity of epoxide ring-opening is dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles typically attack the less sterically hindered carbon of the epoxide in an SN2 fashion. chemistrysteps.com In contrast, under acidic conditions with weak nucleophiles, the attack occurs at the more substituted carbon due to the development of a partial positive charge at this position in the transition state. chemistrysteps.com Nickel-catalyzed regiodivergent opening of epoxides with aryl halides has also been reported, where the regioselectivity is controlled by the choice of co-catalyst. nih.gov Iodide co-catalysis leads to attack at the less hindered position, while titanocene co-catalysis directs the nucleophile to the more hindered position. nih.gov These methods could be applied to a suitably substituted phenylpentene oxide to introduce a heteroatom at the C2 position, leading to a 2-heterosubstituted analog of this compound.
Aldol (B89426) Addition Reactions for Stereoselective Synthesis of Hydroxy-Phenylpentanoic Acid Scaffolds
The aldol reaction is a fundamental carbon-carbon bond-forming reaction that can be employed to construct the β-hydroxy carbonyl framework present in this compound. The reaction involves the addition of an enolate to an aldehyde or ketone. masterorganicchemistry.comlibretexts.orgkhanacademy.org When heated with a base, the initial aldol addition product can undergo dehydration to form an α,β-unsaturated carbonyl compound in what is known as an aldol condensation. masterorganicchemistry.comjackwestin.com
The success of crossed aldol reactions, which involve two different carbonyl compounds, depends on controlling the reactivity of the reactants. jackwestin.com For instance, the Claisen-Schmidt reaction involves the condensation of a ketone with an aryl aldehyde to form an α,β-unsaturated derivative. jackwestin.com
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Enolate of an aldehyde/ketone | Aldehyde/ketone | β-hydroxy aldehyde/ketone | Aldol Addition |
| β-hydroxy aldehyde/ketone | Heat, Base | α,β-unsaturated aldehyde/ketone | Aldol Condensation |
| Ketone | Aryl aldehyde | α,β-unsaturated derivative | Claisen-Schmidt Reaction |
Multi-Step Conversions from Protected Phenylalaninols to this compound Derivatives
Amino acids and their derivatives, such as phenylalaninol, serve as valuable chiral starting materials for the synthesis of enantiomerically pure compounds. A straightforward conversion of L-phenylalanine to (S)-2-hydroxy-3-phenylpropanoic acid has been reported. researchgate.net This transformation involves the diazotization of the amino group with aqueous sodium nitrite in sulfuric acid, which proceeds with retention of configuration through a double SN2 mechanism. researchgate.net This methodology could potentially be extended to a homologated phenylalanine derivative to access this compound.
Similarly, the synthesis of (R)-2-hydroxy-4-methylpentanoic acid from D-leucine has been achieved through a similar diazotization procedure. prepchem.com These examples highlight the utility of amino acids as precursors for the synthesis of chiral α-hydroxy acids. The general approach involves the stereospecific replacement of the amino group with a hydroxyl group, providing a reliable method for establishing the desired stereochemistry at the α-carbon.
Chemical Transformations for the Preparation of Hydroxy-Phenylpentanoic Acid
The synthesis of hydroxy-phenylpentanoic acids can be achieved through various chemical transformations. One common approach involves the reduction of a corresponding keto acid. For instance, the reduction of a 2-keto acid can yield a 2-hydroxy acid. The stereoselectivity of this reduction is crucial in determining the configuration of the resulting hydroxy acid.
Another synthetic route involves the hydrolysis of an ester precursor. For example, (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic acid can be prepared by the hydrolysis of its corresponding ester. orgsyn.org This method typically involves treating the ester with a base, such as potassium hydroxide (B78521), in a solvent mixture like methanol and water. orgsyn.org
Additionally, multi-step syntheses starting from simpler aromatic compounds can be employed. A process for producing optically active 2-hydroxy-4-arylbutyric acid involves reacting an optically active acyloxysuccinic anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid. google.com This is followed by catalytic reduction and subsequent hydrolysis to yield the desired 2-hydroxy-4-arylbutyric acid. google.com
Asymmetric Synthesis of Enantiopure this compound and its Isomers
The production of enantiomerically pure this compound is of significant interest, and several asymmetric synthesis strategies have been developed to achieve this. These methods aim to control the stereochemistry of the chiral center at the second carbon atom.
Chiral Auxiliary-Mediated Approaches for Stereocontrol
Chiral auxiliaries are compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. These auxiliaries create a chiral environment that favors the formation of one diastereomer over the other. After the desired stereocenter is established, the auxiliary can be removed and ideally recycled.
For the synthesis of chiral α-hydroxy acids, chiral auxiliaries like oxazolidinones, popularized by David Evans, can be utilized. The substrate, an acid chloride, reacts with the oxazolidinone to form an imide. The substituents on the oxazolidinone then direct subsequent reactions, such as alkylations or aldol reactions, to occur stereoselectively at the α-position of the carbonyl group.
Another example involves the use of pseudoephedrine as a chiral auxiliary. The asymmetric synthesis of four diastereomers of 3-hydroxy-2,4,6-trimethylheptanoic acid was achieved using commercially available (+)- and (−)-pseudoephedrine propionamide. nih.govnih.gov
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type of Reaction | Reference |
| Oxazolidinones | Aldol reactions, alkylation reactions | |
| Pseudoephedrine | Asymmetric crotylboration | nih.govnih.gov |
| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | Asymmetric synthesis | |
| (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) | Asymmetric synthesis |
Stereoselective Reduction of Keto-Acid Precursors to this compound
The stereoselective reduction of a prochiral keto-acid precursor, such as 2-oxo-4-phenylpentanoic acid, is a direct and atom-economical route to enantiopure this compound. This approach relies on the use of chiral reducing agents or catalysts that preferentially deliver a hydride to one face of the ketone, leading to the formation of one enantiomer of the corresponding alcohol in excess.
Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs), has emerged as a powerful tool for the stereoselective reduction of ketones. researchgate.net Different ADHs can exhibit opposite stereoselectivity, allowing for the synthesis of either the (R)- or (S)-enantiomer of the hydroxy acid. For example, ADH from Rhodococcus ruber (ADH-A) and Lactobacillus brevis (LBADH) can afford both antipodes in a highly selective manner. researchgate.net For bulkier substrates, ADH from Ralstonia sp. (RasADH) has been successfully employed. researchgate.net
Chemical methods for stereoselective reduction also exist. The use of sodium borohydride (B1222165) (NaBH₄) for the reduction of 2-keto acids can lead to high stereoselectivity, affording the trans-configured 2-hydroxy acids. researcher.life Another example is the catalytic reduction of an optically active 2-acyloxy-4-oxo-4-arylbutyric acid, which is an intermediate in the synthesis of optically active 2-hydroxy-4-arylbutyric acid. google.com
Table 2: Research Findings on Stereoselective Reduction of Keto-Acids
| Keto-Acid Precursor | Reducing Agent/Catalyst | Product | Stereoselectivity | Reference |
| 4-oxo-5-phenylpentanoic acid esters | Alcohol Dehydrogenases (ADHs) | Enantiomerically pure hydroxy esters | High enantiomeric excess | researchgate.net |
| 2-Keto acids | NaBH₄ | trans-2-Hydroxy acids | High stereoselectivity | researcher.life |
| Optically active 2-acyloxy-4-oxo-4-arylbutyric acid | Catalytic Reduction (e.g., Pd/C, H₂) | Optically active 2-acyloxy-4-arylbutyric acid | Not specified | google.com |
| Benzaldehyde (B42025) and pyruvic acid derivative | Bio-enzyme (ketoreductase) | (R)-2-hydroxy-4-phenylbutanoate | >99% enantioselectivity | google.com |
Compound Names Mentioned
Stereochemical Aspects and Chiral Resolution of 2 Hydroxy 4 Phenylpentanoic Acid
Enantioseparation Techniques for 2-Hydroxy-4-phenylpentanoic Acid
The resolution of racemic this compound into its individual enantiomers is a crucial step in obtaining enantiopure compounds. Various techniques have been developed to achieve this separation, primarily focusing on diastereomeric salt formation and chromatographic methods.
A widely used and effective method for resolving racemic carboxylic acids is through the formation of diastereomeric salts with a chiral resolving agent. nih.gov This technique relies on the differential solubility of the resulting diastereomeric salt pair, allowing for their separation by crystallization.
For hydroxycarboxylic acids, chiral amines are commonly employed as resolving agents. For instance, (1R,2S)-2-amino-1,2-diphenylethanol (ADPE) and cinchonidine (B190817) have been successfully used to resolve various 3-hydroxycarboxylic acids. nih.govresearchgate.net The formation of the diastereomeric salt involves an acid-base reaction between the carboxylic acid group of the racemate and the amino group of the chiral resolving agent. The differing spatial arrangements of the substituents around the chiral centers of the acid and the resolving agent lead to the formation of two diastereomers with distinct physical properties, such as solubility.
The efficiency of the resolution can be influenced by the choice of solvent. nih.gov For example, in the resolution of some hydroxycarboxylic acids with ADPE, the stereochemistry of the acid in the less-soluble salt can be reversed depending on the recrystallization solvent. nih.gov This phenomenon, known as solvent-induced chirality switching, highlights the critical role of the solvent in the crystallization process and the resulting enantiomeric purity. nih.gov The crystal structures of these less-soluble diastereomeric salts often reveal that hydrogen bonding and CH/π interactions are significant in stabilizing the crystal lattice. nih.gov
Table 1: Chiral Resolving Agents and Solvents for Diastereomeric Salt Formation
| Chiral Resolving Agent | Target Acid Type | Solvent(s) | Key Findings |
| (1R,2S)-2-amino-1,2-diphenylethanol (ADPE) | 3-Hydroxycarboxylic acids | Tetrahydrofuran (THF), n-Propanol, iso-Propanol | High resolution efficiency in THF; potential for solvent-induced chirality switching. nih.gov |
| Cinchonidine | 3-Hydroxycarboxylic acids | Ethanol (B145695) (EtOH) | Forms high-purity diastereomeric salts with (R)-enantiomers. nih.gov |
| (S)-Naproxen | 1-(2-hydroxyphenyl)ethylamines | Aqueous alcohols | Efficient resolution through extraction. rsc.org |
| Dibenzoyl-L-tartaric acid | 1-(2-hydroxyphenyl)ethylamines | - | Forms 1:1 diastereomeric salts suitable for resolution. rsc.org |
Chromatographic techniques offer a powerful alternative for the separation of enantiomers and diastereomers of this compound. High-performance liquid chromatography (HPLC) is a particularly valuable tool in this regard. nih.govresearchgate.net
Chiral Stationary Phases (CSPs): The direct separation of enantiomers can be achieved using HPLC columns packed with a chiral stationary phase (CSP). nih.gov These CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to different retention times and, thus, separation. For 2-hydroxycarboxylic acids, CSPs derived from amino acids, such as (S)-leucine, have been shown to be effective. nih.gov The mechanism of chiral recognition on these phases often involves a combination of interactions, including π-π interactions and hydrogen bonding. nih.gov
Diastereomer Separation: An indirect chromatographic method involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers can then be separated on a standard achiral stationary phase, such as silica (B1680970) gel. nih.gov For example, the aldol (B89426) addition of an acetyloxazolidinone to an aldehyde can produce diastereomers that are readily separable by silica gel column chromatography. nih.gov This approach is not only useful for preparative separation but also for analytical purposes to determine enantiomeric purity. nih.gov
Table 2: Chromatographic Conditions for Resolution
| Chromatographic Method | Stationary Phase | Mobile Phase | Analyte Form | Reference |
| HPLC | Chiralcel OJ-H | Isopropanol/Hexane | Diastereomers | nih.gov |
| HPLC | Silica Gel | Ethyl Acetate/Petroleum Ether | Diastereomers | nih.gov |
| HPLC | N-(3,5-dinitrobenzoyl)leucine N-phenyl N-alkylamide derived CSP | - | O-ethoxycarbonyl π-basic anilide derivatives | nih.gov |
| HPLC | Chiralcel®OD-H | - | Methyl ester | nih.gov |
Absolute Configuration Determination of this compound Enantiomers
Determining the absolute configuration, i.e., the (R) or (S) designation, of the enantiomers of this compound is essential for understanding their stereochemical properties and biological activities. A combination of spectroscopic methods, chemical derivatization, and correlation with known synthetic pathways is typically employed for this purpose. researchgate.netmdpi.comrsc.org
Spectroscopic techniques can provide valuable information for assigning the absolute configuration of chiral molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly after derivatization with a chiral agent, is a powerful tool. nih.gov The formation of diastereomers by reacting the hydroxy acid with a chiral derivatizing agent, such as (+)-O,O'-diacetyl-L-tartaric anhydride (B1165640) (DATAN), can lead to separate and distinguishable signals for the two diastereomers in the NMR spectrum. nih.gov This allows for not only the resolution but also the quantification of each enantiomer. nih.gov
Chemical derivatization plays a dual role in the stereochemical analysis of this compound. It facilitates chromatographic separation and can also be used to correlate the unknown configuration to a known standard. nih.govmdpi.comrsc.org For instance, the absolute configuration of a related compound, (-)-(3R)-O-beta-D-glucopyranosyloxy-5-phenylpentanoic acid, was determined after enzymatic hydrolysis to 3-hydroxy-5-phenylpentanoic acid, followed by esterification. nih.gov The resulting methyl ester was then analyzed by HPLC on a chiral column and compared with authentic samples. nih.gov
The stereochemical outcome of a synthetic reaction can be a reliable indicator of the absolute configuration of the product, provided the mechanism of the reaction is well-understood. nih.govresearchgate.net Asymmetric synthesis, which aims to produce a single enantiomer or diastereomer, is particularly useful in this context.
For example, the Evans aldol reaction, which utilizes chiral oxazolidinone auxiliaries, is known for its high degree of stereocontrol. nih.gov The reaction of an (R)-acetyloxazolidinone with an aldehyde like 3-phenylpropanal (B7769412) will predictably yield specific diastereomers. nih.gov By separating these diastereomers and removing the chiral auxiliary, enantiomerically enriched (S)- or (R)-hydroxy acids can be obtained. nih.gov The stereochemistry of the products can be confidently assigned based on the known stereochemical preference of the Evans aldol reaction. nih.gov
Derivatization and Chemical Modifications of 2 Hydroxy 4 Phenylpentanoic Acid
Esterification and Amidation of the Carboxyl Group of 2-Hydroxy-4-phenylpentanoic Acid
The carboxyl group of this compound is a primary target for derivatization, readily undergoing esterification and amidation to yield a variety of functional derivatives.
Esterification is a common transformation, often accomplished through the Fischer esterification method. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is typically used in excess, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com For instance, the ethyl ester of the closely related (R)-2-hydroxy-4-phenylbutyric acid is a known compound, suggesting that a similar reaction with ethanol (B145695) could be applied to this compound. google.com
Amidation of this compound to form amides requires the activation of the carboxylic acid, as direct reaction with amines is generally inefficient. Common coupling reagents used for amide bond formation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). Research on the amidation of structurally similar α-hydroxy-β-amino acids, such as (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid, highlights potential challenges. In these cases, the unprotected α-hydroxyl group can lead to side reactions, such as the formation of homobislactone byproducts, especially when sterically hindered amines are used. nih.gov This suggests that for the successful amidation of this compound, careful selection of coupling agents and reaction conditions is crucial to minimize such side reactions. nih.gov
Table 1: Examples of Esterification and Amidation Reactions
| Reaction Type | Reactants | Reagents and Conditions | Product | Reference(s) |
| Esterification | (R)-2-Hydroxy-4-phenylbutyric acid, Ethanol | Acid catalyst (e.g., H₂SO₄), heat | (R)-2-Hydroxy-4-phenylbutyric acid ethyl ester | google.com |
| Amidation | (2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid, Amine | EDC, HOBt | Dipeptide | nih.gov |
Transformations of the Hydroxyl Group in this compound
The secondary hydroxyl group on the C2 position of this compound provides another avenue for chemical modification. Key transformations include oxidation and conversion to a good leaving group for subsequent substitution reactions.
Oxidation of the secondary alcohol can yield the corresponding α-keto acid, 2-oxo-4-phenylpentanoic acid. Various oxidizing agents can be employed for this transformation. A study on the enzymatic production of (R)-2-hydroxy-4-phenylbutyric acid utilized the reverse reaction, the reduction of 2-oxo-4-phenylbutyric acid, highlighting the accessibility of the corresponding α-keto acid. plos.org
Introduction of Heteroatoms and Functional Groups onto the this compound Backbone
The introduction of heteroatoms and additional functional groups onto the carbon backbone of this compound can lead to novel derivatives with potentially altered biological activities. While specific examples for this particular compound are scarce, general synthetic strategies for the introduction of heteroatoms into organic molecules can be considered.
For instance, synthetic routes for heteroatom-containing polycyclic aromatic hydrocarbons often involve multi-step processes, including cross-coupling reactions and cyclizations. nih.govbeilstein-journals.org Applying such methodologies to this compound would likely require significant synthetic development.
A more plausible approach for derivatization could involve modifications of the phenyl ring through electrophilic aromatic substitution reactions, such as nitration or halogenation, followed by further transformations of the newly introduced functional groups. However, the presence of the activating hydroxyl and carboxyl groups could complicate the regioselectivity of such reactions.
Synthesis of Conjugates and Prodrugs for Research Purposes
The development of conjugates and prodrugs of this compound is a key strategy for investigating its biological potential and improving its pharmacokinetic properties. nih.govnih.govmdpi.com Prodrugs are inactive or less active derivatives that are converted to the active parent drug in vivo. nih.gov
For a molecule like this compound, both the carboxylic acid and hydroxyl functionalities can be exploited for prodrug design. Esterification of the carboxylic acid is a common prodrug strategy to enhance lipophilicity and improve membrane permeability. mdpi.com Similarly, the hydroxyl group can be masked with a promoiety that is cleaved enzymatically or chemically in the body.
The synthesis of drug conjugates involves linking the molecule to another chemical entity, such as a peptide, a polymer, or a targeting ligand. For example, antibody-drug conjugates (ADCs) are a class of targeted therapies where a potent drug is attached to an antibody that specifically recognizes a target on cancer cells. nih.gov While no specific conjugates of this compound are reported, its structural features would, in principle, allow for its incorporation into such systems, likely through the carboxylic acid handle after appropriate activation. The fact that the closely related (R)-2-hydroxy-4-phenylbutyric acid is a key precursor for angiotensin-converting enzyme (ACE) inhibitors suggests its utility in forming amide bond-containing conjugates. plos.org
Spectroscopic Characterization and Structural Elucidation in 2 Hydroxy 4 Phenylpentanoic Acid Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of 2-Hydroxy-4-phenylpentanoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, their connectivity, and stereochemistry.
In the absence of experimentally published spectra for this compound, predicted data and analysis of closely related structures provide a reliable estimation of the expected spectral features. For instance, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of 7.1-7.3 ppm. The methine proton (CH) alpha to the hydroxyl and carboxyl groups would likely appear as a multiplet around 4.0-4.5 ppm. The methylene (B1212753) protons (CH₂) and the methine proton (CH) of the isobutyl-like fragment would exhibit complex splitting patterns in the upfield region of the spectrum. The methyl protons (CH₃) would be expected to appear as a doublet.
Similarly, the ¹³C NMR spectrum would provide key information. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170-180 ppm. The carbon atom bearing the hydroxyl group would be found in the 65-75 ppm region. The aromatic carbons would generate a set of signals between 125 and 145 ppm. The aliphatic carbons would have chemical shifts in the 20-45 ppm range. The analysis of related compounds, such as 2-methylpropanoic acid, demonstrates the clear differentiation of carbon environments based on their proximity to electronegative atoms. docbrown.info
Table 1: Predicted ¹H NMR Chemical Shifts for a Phenyl-substituted Hydroxy Acid Derivative
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.10 - 7.35 | Multiplet |
| CH-OH | 4.10 - 4.30 | Multiplet |
| CH₂ | 1.80 - 2.20 | Multiplet |
| CH | 2.40 - 2.60 | Multiplet |
Note: This is a generalized prediction based on typical chemical shift ranges for similar structural motifs.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₁₁H₁₄O₃) is approximately 194.23 g/mol .
In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecule ([M+H]⁺) would be observed, confirming the molecular weight. Fragmentation analysis, often aided by techniques like tandem mass spectrometry (MS/MS), would reveal characteristic losses. For example, the loss of a water molecule (H₂O) from the hydroxyl group and the loss of a carboxyl group (COOH) or formic acid (HCOOH) are common fragmentation pathways for α-hydroxy acids. The presence of the phenyl group would likely lead to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.
For instance, in the analysis of 2-hydroxy-4-methylpentanoic acid, common fragments observed include those resulting from the loss of the carboxyl group and subsequent rearrangements. nih.govmassbank.eu Similar fragmentation behavior would be anticipated for this compound, with the phenyl group influencing the fragmentation pathways.
Table 2: Expected Mass Spectrometric Fragments for this compound
| m/z | Proposed Fragment |
|---|---|
| 195 | [M+H]⁺ |
| 177 | [M-H₂O+H]⁺ |
| 149 | [M-COOH+H]⁺ |
Note: These are predicted fragmentation patterns based on the structure of the molecule.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups and chromophores present in this compound.
IR spectroscopy is particularly useful for identifying the hydroxyl (OH) and carbonyl (C=O) groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often superimposed on the C-H stretching vibrations. A strong, sharp absorption peak between 1700 and 1725 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid. Another broad band for the alcohol O-H stretch would be expected around 3200-3600 cm⁻¹. The presence of the phenyl group would be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ range. For comparison, the IR spectrum of 4-hydroxy-2-pentanone shows a characteristic C=O stretch and a broad O-H stretch. nist.gov
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The phenyl group in this compound is the primary chromophore. It is expected to exhibit absorption bands in the ultraviolet region, typically around 250-270 nm, which correspond to the π → π* transitions of the aromatic ring. The carboxylic acid group itself shows a weak n → π* transition at a lower wavelength, which may be masked by the stronger absorption of the phenyl ring. researchgate.net
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Description |
|---|---|---|
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| O-H (Alcohol) | 3200 - 3600 | Broad |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
Note: These are typical ranges for the indicated functional groups.
Chiroptical Methods for Optical Purity and Stereochemistry
As this compound possesses a chiral center at the carbon bearing the hydroxyl group, chiroptical methods are crucial for determining its optical purity and absolute stereochemistry. These techniques measure the differential interaction of the molecule with left and right circularly polarized light.
Polarimetry is the most common chiroptical technique used to measure the optical rotation of a chiral compound. The specific rotation, [α], is a characteristic physical property of an enantiomer. wikipedia.org An enantiomerically pure sample of one enantiomer of this compound will rotate the plane of polarized light in one direction (dextrorotatory, +), while its mirror image will rotate the light by an equal amount in the opposite direction (levorotatory, -). A racemic mixture (50:50 of both enantiomers) will have a net optical rotation of zero. The enantiomeric excess (ee) of a non-racemic mixture can be determined by comparing its observed specific rotation to the specific rotation of the pure enantiomer. libretexts.org
The process of separating enantiomers, known as optical resolution, often relies on the formation of diastereomeric salts with a chiral resolving agent. For example, a patent describes the optical resolution of the closely related (±)-2-hydroxy-4-phenylbutanoic acid using an optically active amine. google.com The success of such a resolution would be monitored by measuring the optical rotation of the separated diastereomers.
Circular Dichroism (CD) spectroscopy, another chiroptical method, measures the difference in absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration by comparing the experimental spectrum to theoretical calculations or to the spectra of known compounds.
Biological and Biochemical Investigations of 2 Hydroxy 4 Phenylpentanoic Acid and Its Derivatives
Enzyme Inhibition Studies by 2-Hydroxy-4-phenylpentanoic Acid Analogs
Analogs of this compound have been a focal point in the design of enzyme inhibitors, owing to their ability to mimic the transition state of peptide cleavage. This has been particularly fruitful in the development of inhibitors for viral proteases.
HIV Protease Inhibition by 4-Amino-3-hydroxy-5-phenylpentanoic Acid (AHPPA) Derivatives
The unusual amino acid, 4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA), has been identified as a crucial component in new acid protease inhibitors. nih.gov This structural motif is a key building block in the design of potent inhibitors targeting the human immunodeficiency virus (HIV) protease, an enzyme essential for the lifecycle of the virus. HIV protease is an aspartic protease that cleaves viral polyproteins into functional proteins, a necessary step for viral maturation. AHPPA derivatives are designed to fit into the active site of this enzyme and disrupt its function.
Derivatives incorporating the AHPPA scaffold have demonstrated significant inhibitory activity against HIV protease. These molecules are part of a class of inhibitors that mimic the tetrahedral transition state of the normal peptide substrate hydrolysis, effectively blocking the enzyme's catalytic activity. The development of these inhibitors has been a cornerstone of highly active antiretroviral therapy (HAART). tandfonline.com
Mechanisms of Enzyme Binding and Catalysis Inhibition
The primary mechanism by which AHPPA derivatives and other related protease inhibitors function is through competitive inhibition. They are designed to bind to the active site of the HIV protease, a homodimeric enzyme with a catalytic site formed at the dimer interface. uky.edu This site contains a pair of crucial aspartic acid residues (Asp25 and Asp25'). uky.edu
The hydroxyl group of the inhibitor, corresponding to the 2-hydroxy group in the parent acid structure, plays a critical role by mimicking the transition-state of the scissile bond cleavage. diabetesjournals.org This hydroxyl group typically forms hydrogen bonds with the carboxyl groups of the catalytic aspartate residues (Asp25 and Asp25') in the enzyme's active site. chemimpex.com This interaction is fundamental to the inhibitor's high binding affinity.
Evaluation of Inhibitory Potency (e.g., Kᵢ, IC₅₀ values) in Enzyme Assays
The inhibitory potency of AHPPA analogs and other protease inhibitors is quantified using standard enzyme assays that determine values such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). The Kᵢ value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity, with lower values indicating tighter binding. The IC₅₀ value is the concentration of inhibitor required to reduce the enzyme's activity by 50%.
Studies have reported exceptionally low Kᵢ values for certain derivatives, often in the picomolar to low nanomolar range, signifying very potent inhibition of the HIV protease enzyme. uky.edu These assays are crucial for structure-activity relationship (SAR) studies, helping to refine the chemical structure of the inhibitors to achieve optimal potency.
| Inhibitor Derivative | Kᵢ (nM) | IC₅₀ (nM) |
| Inhibitor 25a | 0.0039 | 4.4 ± 0.5 |
| Inhibitor 25b | 0.53 | 48 ± 6.5 |
| Inhibitor 25c | 0.014 | 4.4 ± 0.9 |
| Inhibitor 25d | 0.024 | 3.7 ± 0.5 |
| Inhibitor 25j | 0.0063 | 0.34 ± 0.2 |
| Inhibitor 25k | 0.014 | 4.4 ± 0.7 |
| Data derived from a study on amino-bis-tetrahydrofuran derivatives as HIV-1 protease inhibitors. uky.edu The specific structures of inhibitors 25a-k incorporate moieties beyond the core AHPPA structure. |
Cellular Bioactivity of this compound Analogs (In Vitro Studies)
Beyond direct enzyme inhibition, the biological effects of these compounds are assessed in cellular environments to understand their therapeutic potential and their impact on host cell processes.
Antiviral Activity in Cell-Based Assays
The potent enzymatic inhibition observed with AHPPA derivatives generally translates to effective antiviral activity in cell-based assays. uky.edu In these in vitro studies, human cell lines, such as human T-lymphoid (MT-2) cells, are infected with HIV and then treated with the inhibitor. uky.edu The efficacy of the compound is measured by its ability to prevent viral replication, typically quantified by an IC₅₀ value, which in this context is the concentration required to inhibit 50% of viral replication. uky.edu
The results from these cellular assays are critical as they provide a more comprehensive picture of a compound's potential, taking into account factors like cell permeability and stability. For many AHPPA-related inhibitors, the IC₅₀ values for antiviral activity are in the low nanomolar range, demonstrating their ability to effectively suppress the virus in a cellular context. uky.edu
| Inhibitor Derivative | Antiviral IC₅₀ (nM) | Cell Line |
| Inhibitor 25a | 4.4 ± 0.5 | MT-2 |
| Inhibitor 25b | 48 ± 6.5 | MT-2 |
| Inhibitor 25c | 4.4 ± 0.9 | MT-2 |
| Inhibitor 25d | 3.7 ± 0.5 | MT-2 |
| Inhibitor 25j | 0.34 ± 0.2 | MT-2 |
| Inhibitor 25k | 4.4 ± 0.7 | MT-2 |
| Data reflects the antiviral activity of the same series of inhibitors in HIV-1 infected MT-2 cells. uky.edu |
Modulation of Cellular Processes (e.g., Nitric Oxide Production, Cytotoxicity)
While potent against their viral target, it is also crucial to understand the effects of these compounds on host cell processes. Research into HIV protease inhibitors has revealed off-target effects that can modulate various cellular pathways.
One significant area of investigation is the impact of these inhibitors on cellular metabolism. Studies have shown that some HIV protease inhibitors can interfere with lipid metabolism by affecting cellular proteins like Sterol Regulatory Element-Binding Proteins (SREBPs). tandfonline.comdiabetesjournals.orgdovepress.com SREBPs are transcription factors that regulate the synthesis of cholesterol and fatty acids. tandfonline.com Inhibition of proteases involved in SREBP maturation can lead to dyslipidemia and altered adipocyte differentiation. tandfonline.comdiabetesjournals.org For example, the inhibitor indinavir (B1671876) has been shown to inhibit lipid accumulation in fat cells and cause a mislocalization of SREBP-1. diabetesjournals.org
Cytotoxicity is another critical parameter evaluated. This is often expressed as the 50% cytotoxic concentration (CC₅₀), the concentration at which the compound is toxic to 50% of the cells. A high CC₅₀ is desirable, as it indicates low toxicity to host cells. The selectivity index (SI), calculated as the ratio of CC₅₀ to IC₅₀, is a key measure of a drug's therapeutic window. A higher SI value indicates that the compound is much more toxic to the virus than to the host cells. While specific cytotoxicity data for AHPPA derivatives is context-dependent on the full molecular structure, the broader class of HIV protease inhibitors is extensively studied for these effects.
Impact on Cellular Signaling Pathways
While direct studies on the impact of this compound on cellular signaling pathways are not extensively documented in publicly available research, the activities of structurally related hydroxy acids and derivatives provide insights into potential biological effects. For instance, derivatives of the closely related compound 4-phenylbutyric acid have been investigated for their effects on cellular processes. A derivative known as (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPA) is used in the development of inhibitors for enkephalinases, enzymes that degrade enkephalins. sigmaaldrich.com By inhibiting these enzymes, AHPA derivatives can augment the anti-nociceptive (pain-reducing) effects of enkephalins, suggesting an indirect influence on neuropeptide signaling pathways. sigmaaldrich.com
Furthermore, other types of hydroxy acids, such as 4-hydroxy-2-nonenal (4-HNE), are known to be reactive molecules that can modulate a wide range of cellular signaling pathways. nih.gov 4-HNE is generated from the oxidation of polyunsaturated fatty acids and can directly impact signaling cascades, enhance the production of reactive oxygen species (ROS), and contribute to cellular dysfunction, particularly in the context of cardiovascular diseases. nih.gov Although 4-HNE is structurally different from this compound, its activity highlights the general capacity of hydroxy-containing fatty acids to participate in and influence cellular signaling.
Role of this compound and Related Metabolites in Biological Systems
Occurrence in Natural Products and Biosynthetic Pathways
The direct isolation of this compound from natural products is not widely reported. However, its structural precursor, (R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA), is a significant chiral building block for synthesizing angiotensin-converting enzyme (ACE) inhibitors like benazepril (B1667978) and enalapril. nih.govsigmaaldrich.com The demand for these pharmaceuticals has driven the development of biosynthetic routes for its production. nih.gov
The formation of phenyl-substituted fatty acids does occur in biological systems. For example, studies in ruminants have shown that phenyl-substituted fatty acids can be formed in the rumen through the metabolism of amino acids. typeset.ionih.gov Phenylalanine, an aromatic amino acid, can be metabolized by rumen microorganisms to form compounds like phenylacetic acid and 3-phenylpropionic acid. typeset.io This metabolic capability within microbial systems suggests that pathways for producing various phenyl-substituted acids, potentially including hydroxylated forms, exist in nature.
Biotransformation and Metabolism of Phenyl-Substituted Hydroxy Acids in Model Organisms
The biotransformation of phenyl-substituted keto acids into hydroxy acids has been successfully demonstrated in model organisms. A key example is the production of (R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA) from its precursor, 2-oxo-4-phenylbutyric acid (OPBA), using genetically engineered Escherichia coli. nih.gov In one study, E. coli cells were engineered to co-express a mutant d-lactate dehydrogenase and a formate (B1220265) dehydrogenase. nih.gov This whole-cell biocatalyst efficiently converted OPBA into (R)-HPBA with high yield and enantiomeric purity. nih.gov The formate dehydrogenase facilitates the regeneration of the necessary cofactor (NADH), making the process self-sustaining. nih.gov
This type of biotransformation, where a keto group is reduced to a hydroxyl group, is a common metabolic reaction. The metabolism of drug compounds often involves hydroxylation, a process that can be a precursor to forming more complex metabolites. nih.gov Studies on the metabolism of phenyl-substituted fatty acids in ruminants also show that these compounds undergo transformations within the biological system, indicating established metabolic pathways for this class of molecules. typeset.ionih.gov
Table 1: Biotransformation of 2-oxo-4-phenylbutyric acid (OPBA) to (R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA) in E. coli
| Biocatalyst | Substrate | Product | Yield | Key Enzymes | Reference |
| Whole cells of E. coli DF | 2-oxo-4-phenylbutyric acid (OPBA) | (R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA) | >99% conversion from 73.4 mM OPBA | Mutant d-lactate dehydrogenase, Formate dehydrogenase | nih.gov |
Enzymatic Synthesis and Degradation of Related Hydroxy Acids
The enzymatic synthesis of chiral hydroxy acids is a field of significant research interest due to its application in producing valuable chemical intermediates.
Enzymatic Synthesis: The synthesis of (R)-2-hydroxy-4-phenylbutanoate ((R)-HPBE), an ester of the closely related (R)-HPBA, has been achieved using a multi-step process involving a key enzymatic reduction. A patented method starts with benzaldehyde (B42025) and pyruvic acid, and after condensation and esterification, uses a bio-enzyme, specifically a ketoreductase, for the asymmetric reduction of a keto-acid ester intermediate. google.com This enzymatic step is crucial for establishing the desired stereochemistry of the final product. google.com Similarly, the highly efficient synthesis of (R)-HPBA from OPBA was accomplished using a specifically mutated NAD-dependent D-lactate dehydrogenase from Lactobacillus bulgaricus. nih.gov
Enzymatic Degradation: The enzymatic degradation of hydroxy acids is a fundamental process in the metabolism of various natural and synthetic compounds. In bacteria, the degradation of biphenyl (B1667301) proceeds through the 2-hydroxypenta-2,4-dienoate (HPD) metabolic pathway. nih.gov This pathway involves several key enzymes:
HPD hydratase: Adds water to HPD. nih.gov
4-hydroxy-2-oxovalerate aldolase: Cleaves the resulting molecule. nih.gov
Acetaldehyde dehydrogenase: Further metabolizes one of the fragments. nih.gov
These enzymes work in concert to break down the hydroxy acid into central metabolic intermediates like pyruvate (B1213749) and acetyl-CoA. nih.gov Furthermore, studies on the degradation of synthetic bio-polyesters, such as poly(butylene succinate) (PBS), show that enzymes like cutinases can hydrolyze the ester bonds, leading to the breakdown of the polymer in a surface erosion mechanism. nih.gov This demonstrates the broad capability of hydrolytic enzymes to act on ester linkages found within larger molecules containing hydroxy acid monomers.
Table 2: Enzymes in Synthesis and Degradation of Related Hydroxy Acids
| Enzyme | Function | Compound/Pathway | Reference |
| Mutant D-lactate dehydrogenase | Synthesis (Reduction of keto acid) | (R)-2-hydroxy-4-phenylbutyric acid | nih.gov |
| Ketoreductase | Synthesis (Asymmetric reduction) | (R)-2-hydroxy-4-phenylbutanoate | google.com |
| HPD Hydratase | Degradation (Hydration) | 2-hydroxypenta-2,4-dienoate | nih.gov |
| 4-hydroxy-2-oxovalerate aldolase | Degradation (Aldol cleavage) | 4-hydroxy-2-oxovalerate | nih.gov |
| Cutinase | Degradation (Hydrolysis) | Poly(butylene succinate) | nih.gov |
Structure Activity Relationship Sar Studies of 2 Hydroxy 4 Phenylpentanoic Acid Derivatives
Impact of Substituent Modifications on Biological Potency
The biological potency of derivatives of 2-hydroxy-4-phenylpentanoic acid can be significantly influenced by the nature and position of substituents on the phenyl ring and modifications to the core structure. While direct SAR studies on a broad series of this compound derivatives are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related compounds.
For instance, research on 2-hydroxy-4-phenylthiophene-3-carbonitrile derivatives as PD-L1 antagonists has shown that substitutions on the phenyl ring are crucial for activity. uj.edu.pl In one study, the introduction of electron-withdrawing groups like fluorine or bromine at the para-position of the phenyl ring was a key step in the synthesis of potent inhibitors. uj.edu.pl This suggests that for this compound, similar substitutions could modulate electronic properties and thereby influence binding affinity to a target protein.
Furthermore, studies on other aromatic compounds have demonstrated the importance of specific substitution patterns for biological activity. For example, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide inhibitors of 12-lipoxygenase, the presence and position of hydroxyl and methoxy (B1213986) groups on the benzyl (B1604629) ring were critical for potent and selective inhibition. nih.gov Similarly, in a study of hydroxylated and prenylated xanthones as antitumor agents, the position and number of hydroxyl and prenyl groups on the xanthone (B1684191) scaffold substantially influenced their anti-proliferative activity. researchgate.net These findings underscore the principle that modifications to the aromatic ring of this compound, such as the introduction of hydroxyl, methoxy, or halogen substituents, would likely have a profound impact on its biological profile.
The following interactive table illustrates hypothetical SAR data based on the principles observed in related structures, demonstrating how different substituents on the phenyl ring of a hypothetical series of this compound derivatives might affect their inhibitory activity against a generic enzyme.
| Derivative | R1 (para-position) | R2 (meta-position) | R3 (ortho-position) | Relative Inhibitory Potency (%) |
| 1 | H | H | H | 25 |
| 2 | F | H | H | 60 |
| 3 | Cl | H | H | 75 |
| 4 | Br | H | H | 70 |
| 5 | H | OH | H | 45 |
| 6 | H | H | OH | 55 |
| 7 | OCH3 | H | H | 35 |
| 8 | F | F | H | 85 |
This table is for illustrative purposes and the data is not derived from experimental results on this compound.
Stereochemical Influence on Biological Activity
Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound, which possesses a stereocenter at the C2 carbon. The differential interaction of enantiomers with chiral biological macromolecules, such as enzymes and receptors, often leads to significant differences in their pharmacological effects.
A study on fatty acid 2-hydroxylase (FA2H), an enzyme responsible for the synthesis of 2-hydroxy fatty acids, revealed that it is stereospecific for the production of the (R)-enantiomer. nih.gov Furthermore, the biological effects of the resulting 2-hydroxy fatty acid enantiomers were distinct. For example, in FA2H knockdown adipocytes, the (R)-enantiomer of 2-hydroxy palmitic acid was able to reverse the increased diffusional mobility of raft-associated lipids, while the (S)-enantiomer was not. nih.gov This demonstrates that a biological system can differentiate between the enantiomers of a 2-hydroxy acid, leading to different downstream cellular consequences.
This principle of stereospecificity is a cornerstone of pharmacology. The differential effects are attributed to the three-point attachment model, where one enantiomer can achieve a more favorable binding interaction with its target protein than the other. This can result in one enantiomer being significantly more potent, having a different mode of action, or even exhibiting toxicity while the other is benign. Therefore, it is highly probable that the (R) and (S) enantiomers of this compound would exhibit different biological activities. The synthesis and evaluation of the individual enantiomers would be a crucial step in the development of any drug candidate based on this scaffold.
The following table summarizes the key findings regarding the stereospecificity of 2-hydroxy fatty acids from the literature.
| Compound/System | Key Finding | Reference |
| Fatty Acid 2-Hydroxylase (FA2H) | Stereospecific for the production of (R)-enantiomers of 2-hydroxy fatty acids. | nih.gov |
| 2-Hydroxy Palmitic Acid Enantiomers | (R)-enantiomer, but not the (S)-enantiomer, reversed enhanced raft fluidity in FA2H knockdown adipocytes. | nih.gov |
Pharmacophore Development and Optimization based on this compound Core
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. pharmacophorejournal.com A pharmacophore model for this compound derivatives would serve as a valuable guide for the design of new, more potent, and selective compounds.
A hypothetical pharmacophore model for a this compound-based inhibitor might include:
A hydrogen bond donor feature: corresponding to the hydroxyl group.
A hydrogen bond acceptor/negative ionizable feature: corresponding to the carboxylic acid group.
A hydrophobic/aromatic feature: representing the phenyl ring.
The spatial relationship between these features would be critical for optimal interaction with a biological target. Optimization of a lead compound based on this pharmacophore would involve synthesizing new derivatives where the positions and properties of these features are systematically varied. For example, the hydrophobicity of the aromatic ring could be tuned by adding substituents, or the hydrogen bonding capacity of the hydroxyl group could be altered by esterification or etherification.
The development of a robust pharmacophore model typically involves the following steps:
Selection of a training set of active compounds: A diverse set of molecules with known biological activities against the target of interest is compiled.
Conformational analysis: The possible three-dimensional arrangements of the molecules in the training set are generated.
Pharmacophore hypothesis generation: Common chemical features and their spatial arrangements are identified among the active compounds.
Validation of the pharmacophore model: The model is tested for its ability to distinguish between active and inactive compounds.
Use of the model for virtual screening or lead optimization: The validated model can then be used to search large compound libraries for new potential hits or to guide the modification of existing leads.
Computational Chemistry and Molecular Modeling of 2 Hydroxy 4 Phenylpentanoic Acid
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Bioactivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence a compound's bioactivity, QSAR models can be used to predict the activity of new, unsynthesized molecules.
For 2-hydroxy-4-phenylpentanoic acid, a hypothetical QSAR study could be designed by creating a dataset of structurally similar phenylalkanoic acids with known biological activities against a specific target, for instance, an enzyme or a receptor. The predictive power of a QSAR model is highly dependent on the choice of molecular descriptors. These descriptors can be categorized as 1D (e.g., molecular weight, atom count), 2D (e.g., topological indices, connectivity), and 3D (e.g., molecular shape, volume). Studies have shown that combining 2D and 3D descriptors often leads to more robust and predictive models, as they capture different and complementary aspects of the molecular structure. nih.gov
In a hypothetical QSAR analysis of a series of phenylalkanoic acids including this compound, various molecular descriptors would be calculated. These could include constitutional descriptors (e.g., number of aromatic rings), topological descriptors (e.g., Wiener index), and quantum-chemical descriptors (e.g., HOMO/LUMO energies). A multiple linear regression (MLR) or partial least squares (PLS) analysis could then be employed to build the QSAR model.
For instance, a study on meta-substituted phenyl propanoic acids as peroxisome proliferator-activated receptor gamma (PPARγ) agonists successfully developed a QSAR model with a high correlation coefficient (r = 0.9393) and cross-validated correlation coefficient (q² = 0.8718), indicating good predictive ability. researchgate.net A similar approach for this compound and its analogues could yield a predictive model for a specific biological target.
Table 1: Illustrative Molecular Descriptors for a Hypothetical QSAR Study of Phenylalkanoic Acids
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Bioactivity (IC₅₀, µM) |
| This compound | 194.23 | 1.85 | 57.53 | 15.2 |
| 2-Hydroxy-3-phenylpropanoic acid | 166.17 | 1.28 | 57.53 | 25.8 |
| 2-Hydroxy-5-phenylpentanoic acid | 194.23 | 1.85 | 57.53 | 12.5 |
| 3-Phenylpentanoic acid | 178.23 | 2.45 | 37.30 | 35.1 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental values.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This technique is instrumental in drug discovery for understanding ligand-protein interactions and for virtual screening of compound libraries.
A molecular docking study of this compound would involve selecting a relevant protein target. Given its structural features, potential targets could include enzymes involved in inflammatory pathways, such as cyclooxygenases (COX), or other enzymes where phenyl-containing acids are known to be active. For example, studies on phenolic compounds have shown good binding affinity against human pancreatic α-amylase, an enzyme relevant to diabetes. nih.govnih.gov
The docking process would involve preparing the 3D structure of this compound and the target protein. The ligand would then be placed in the binding site of the protein, and its conformational flexibility would be explored to find the most stable binding mode, which is typically the one with the lowest binding energy. The interactions between the ligand and the protein's amino acid residues, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, would be analyzed to understand the basis of its binding affinity.
For example, in a docking study of novel phenylpropanoid derivatives against tyrosinase, the compounds with the best inhibitory activity also showed favorable binding energies and formed key interactions with the enzyme's active site residues. researchgate.net A similar analysis for this compound could reveal its potential to inhibit a specific enzyme and guide the design of more potent analogues.
Table 2: Hypothetical Molecular Docking Results of this compound with a Target Protein
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bond, π-π stacking |
| Human Pancreatic α-Amylase | -7.2 | Asp197, Glu233, Asp300 | Hydrogen bond, Hydrophobic |
| Tyrosinase | -6.8 | His263, Asn260, Val283 | Hydrogen bond, van der Waals |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental values.
Conformation Analysis and Conformational Landscapes of this compound
For this compound, a conformational analysis would reveal the most stable three-dimensional structures of the molecule. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that fits into the binding site of a protein. The presence of a chiral center at the C2 position and the flexible alkyl chain allows for a variety of possible conformations.
Computational methods such as molecular mechanics or quantum mechanics can be used to perform a systematic search of the conformational space of this compound. The energy of each conformation would be calculated, and a conformational landscape, or potential energy surface, could be generated. This would show the low-energy, and therefore most populated, conformations of the molecule. For a structurally similar compound, (R)-2-Hydroxy-4-phenylbutyric acid, a specific optical rotation has been experimentally determined, which is a direct consequence of its three-dimensional structure. sigmaaldrich.com
Understanding the preferred conformations of this compound is essential for interpreting its interactions with biological targets and for designing analogues with improved activity.
Theoretical Studies on Reaction Mechanisms for this compound Synthesis
Theoretical chemistry can be employed to study the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and reaction energetics. This can be valuable for optimizing existing synthetic routes or for designing new, more efficient syntheses.
A plausible synthetic route for this compound could involve the alkylation of a phenylacetic acid derivative followed by hydroxylation. Alternatively, a Reformatsky-type reaction between a carbonyl compound and an α-halo ester could be considered.
Theoretical studies could be used to investigate the reaction mechanism of a potential synthesis. For example, density functional theory (DFT) calculations could be used to model the reaction pathway, identify the transition state structures, and calculate the activation energies for each step. This information can help in understanding the factors that control the reaction's rate and selectivity.
For instance, the synthesis of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides has been achieved through the condensation of 3-hydroxynaphthalene-2-carboxylic acid with appropriate anilines. mdpi.com A theoretical study of a similar condensation reaction to produce an amide precursor to this compound could help in optimizing the reaction conditions. By understanding the reaction mechanism at a molecular level, chemists can make more informed decisions to improve the yield and purity of the final product.
Advanced Analytical Methodologies for 2 Hydroxy 4 Phenylpentanoic Acid Research
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity and determining the enantiomeric excess of 2-Hydroxy-4-phenylpentanoic acid and related compounds. Chiral HPLC is particularly vital due to the distinct biological activities often exhibited by different enantiomers of a compound. nih.gov
The separation of enantiomers, such as those of phenyllactic acid, a structurally similar compound, is achievable using HPLC with chiral stationary phases (CSPs) or by adding chiral selectors to the mobile phase. researchgate.netnih.gov For instance, derivatized cellulose (B213188) and amylose (B160209) columns are known for their broad selectivity in separating chiral acids. researchgate.net Macrocyclic glycopeptide phases, like Chirobiotic T, have also proven effective in this regard. researchgate.net
A common approach involves the use of cyclodextrins as chiral mobile phase additives. For example, a method for separating phenyllactic acid enantiomers utilized a C18 analytical column with 2-hydroxypropyl-β-cyclodextrin added to the mobile phase. researchgate.net The effectiveness of such separations is influenced by several factors, including the type and concentration of the cyclodextrin, the pH of the buffer, the column temperature, and the organic modifier content in the mobile phase. researchgate.netnih.gov
The principle of chiral recognition in HPLC often relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. sigmaaldrich.com The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation. sigmaaldrich.com For acidic compounds like this compound, the interaction with the chiral stationary phase is a key factor in achieving successful enantioseparation. researchgate.net
The determination of enantiomeric excess (ee) is a direct application of chiral HPLC. By integrating the peak areas of the two separated enantiomers, the percentage of each in the mixture can be calculated, providing a quantitative measure of the compound's enantiomeric purity. For example, a study on the enantioselective liquid-liquid extraction of DL-3-phenyllactic acid achieved a cumulative enantiomeric excess of 95.18% after five consecutive extractions, as determined by chiral HPLC analysis. nih.gov
Table 1: HPLC Methods for Analysis of Related Hydroxy Acids
| Analyte | Column | Mobile Phase | Detection | Application |
| Phenyllactic acid enantiomers | Inertsil ODS-SP (150 x 4.6 mm, 5 µm) | Methanol, buffer, and HP-β-cyclodextrin | UV | Enantiomeric separation |
| 2-Hydroxy-4-methylpentanoic acid | Newcrom R1 | Acetonitrile, water, and phosphoric acid | UV/MS | Purity determination |
| 3-Phenyllactic acid enantiomers | Not specified | Phosphate buffer (pH 5.5) with 30 mmol/L hydroxypropyl-β-cyclodextrin | Not specified | Chiral separation |
This table is generated based on data from multiple sources. researchgate.netnih.govsielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for both the qualitative and quantitative analysis of volatile and semi-volatile compounds, including this compound, often after a derivatization step to increase their volatility. researchgate.netnih.gov
For qualitative analysis, GC-MS provides a fingerprint of the compound based on its retention time and mass spectrum. The mass spectrum, which shows the fragmentation pattern of the molecule upon electron impact ionization, is highly specific and can be compared to spectral libraries for confident identification. jppres.com For instance, the mass spectrum of 2-Hydroxy-4-methylpentanoic acid has been documented, providing a reference for its identification. massbank.eu
Quantitative analysis by GC-MS is typically performed using a calibration curve generated from standards of known concentrations. mdpi.comshimadzu.com The method often involves the addition of an internal standard to correct for variations in sample preparation and injection. shimadzu.com A study on the quantification of various hydroxy acids, including 2-hydroxy-4-methylpentanoic acid, in wine and other alcoholic beverages utilized a GC-MS method following solid-phase extraction and derivatization. researchgate.net This method demonstrated good linearity and low detection limits, highlighting the sensitivity of the technique. researchgate.net
Derivatization is a crucial step in the GC-MS analysis of hydroxy acids. Silylation is a common derivatization technique that replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, thereby increasing the volatility and thermal stability of the analyte. researchgate.net Another derivatization agent used is 2,3,4,5,6-pentafluorobenzyl bromide, which allows for sensitive detection. researchgate.net
Table 2: GC-MS Analysis Parameters for Hydroxy Acids
| Analyte | Derivatization Agent | Application | Key Findings |
| 2-Hydroxy-4-methylpentanoic acid and other hydroxy acids | 2,3,4,5,6-pentafluorobenzyl bromide | Quantitative analysis in wine | Detection limits between 0.5 and 29 μg/L |
| Stereoisomers of 2-hydroxy-3-methylpentanoic acid | Not specified | Analysis of synthesized stereoisomers | Method developed for their analysis |
| Fatty acids and α-hydroxy fatty acids | Not specified | Qualitative and quantitative analysis in lanolin | Good performance in parting different acid components |
This table is based on data from multiple sources. researchgate.netnih.govmdpi.com
Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Trace Analysis
For the detection and quantification of this compound at very low concentrations, Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. This technique combines the high separation efficiency of UPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry. nih.govnih.gov
UPLC utilizes columns with smaller particle sizes (typically less than 2 µm) than conventional HPLC, resulting in higher resolution, faster analysis times, and increased sensitivity. sielc.com When coupled with a tandem mass spectrometer (MS/MS), the selectivity is significantly enhanced. The first mass spectrometer (Q1) selects the precursor ion of the target analyte, which is then fragmented in a collision cell (q2). The second mass spectrometer (Q3) then analyzes the resulting product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific and sensitive method for quantification, minimizing interferences from the sample matrix. nih.govfigshare.com
A UPLC-MS/MS method was developed and validated for the analysis of several phenyl- and indole-containing acids, including phenyllactic acid, in human serum. nih.gov The method involved a simple protein precipitation step and demonstrated low limits of quantitation, ranging from 0.02 to 0.25 μmol/L. nih.gov Such sensitivity is crucial for metabolomic studies where analytes are often present at trace levels.
The choice of ionization source is also critical. Electrospray ionization (ESI) is commonly used for polar compounds like hydroxy acids and can be operated in either positive or negative ion mode, depending on the analyte's structure. nih.govnih.gov For phenyl-containing acids, negative ESI mode is often preferred. nih.gov
Table 3: UPLC-MS/MS Method Parameters for Related Analytes
| Analyte(s) | Sample Preparation | Ionization Mode | Lower Limit of Quantitation (LLOQ) |
| Phenyl- and indole-containing acids | Protein precipitation with methanol | Positive and Negative ESI | 0.02 to 0.25 μmol/L |
| Free biogenic monoamines and their metabolites | Not specified | ESI (Polarity switching) | Not specified |
| 2- and 3-Hydroxy fatty acids | Not specified | Not specified | Not specified |
This table is based on data from multiple sources. nih.govnih.govresearchgate.net
Application of Advanced Separation Techniques for Complex Mixtures
The analysis of this compound in real-world samples, such as biological fluids or fermentation broths, often requires advanced separation techniques to isolate the target analyte from a complex matrix. These matrices can contain numerous compounds that may interfere with the analysis.
Solid-Phase Extraction (SPE) is a widely used sample preparation technique to preconcentrate the analyte and remove interfering substances. researchgate.net In a study analyzing hydroxy acids in wine, an SPE cartridge was used to preconcentrate the analytes before GC-MS analysis. researchgate.net
Furthermore, the development of novel chiral selectors and stationary phases continues to advance the field of chiral separations. nih.govnih.gov For instance, chiral ionic liquids have been investigated as effective chiral selectors for the enantioselective liquid-liquid extraction of DL-3-phenyllactic acid. nih.gov This approach, combined with subsequent HPLC analysis, demonstrates the synergy between different separation techniques.
In the context of metabolomics, where hundreds or thousands of compounds are analyzed simultaneously, advanced data processing and analysis strategies are essential. These include the use of retention time prediction models to aid in the identification of isomers, such as 2- and 3-hydroxy fatty acids, which can be challenging to distinguish based on mass spectral data alone. figshare.comresearchgate.net
The scalability of chromatographic methods is also an important consideration. A reverse-phase HPLC method developed for 2-hydroxy-4-methylpentanoic acid is scalable and can be used for the isolation of impurities in preparative separation, as well as for pharmacokinetic studies. sielc.com
Conclusion and Future Research Directions
Summary of Current Research on 2-Hydroxy-4-phenylpentanoic Acid
Currently, dedicated research focusing exclusively on this compound is limited. However, the study of structurally similar α-hydroxy acids and β-hydroxy acids provides a foundational understanding of its potential properties and applications. For instance, research on compounds like (3S)-hydroxy-5-phenylpentanoic acid and (R)-2-hydroxy-4-phenylbutyric acid offers insights into the synthetic methodologies and biological activities that could be extrapolated to this compound. mdpi.comsigmaaldrich.com The core structure, featuring a hydroxyl group adjacent to a carboxylic acid and a phenyl-substituted alkyl chain, suggests potential for various chemical transformations and biological interactions.
The general class of hydroxy acids has been extensively investigated for applications in dermatology and cosmetics, where they are used to treat conditions such as acne, ichthyosis, and photoaging. nih.gov While specific studies on this compound are not prevalent, its structural motifs are present in various biologically active natural products and synthetic molecules.
Emerging Synthetic Strategies for this compound and its Analogs
The synthesis of chiral α-hydroxy acids and their derivatives is a well-established field in organic chemistry. Several strategies can be envisioned for the preparation of this compound.
One common approach involves the asymmetric aldol (B89426) addition, a powerful method for creating chiral β-hydroxy carbonyl compounds, which can be further transformed. For example, the synthesis of (3S)-hydroxy-5-phenylpentanoic acid has been achieved through an Evans aldol reaction, followed by the removal of the chiral auxiliary. mdpi.comnih.gov A similar strategy could be adapted for the synthesis of this compound.
Another potential route is the stereoselective reduction of a corresponding α-keto acid. Furthermore, methods like the oxycarbonylation of terminal alkenes and the asymmetric hydroboration of unsaturated amides have been employed for the synthesis of related hydroxy acids with high enantioselectivity. mdpi.com The hydrolysis of a cyanohydrin, formed from the corresponding aldehyde, is another classic method for preparing α-hydroxy acids. chegg.com
| Synthetic Strategy | Description | Key Reagents/Conditions | Potential for this compound Synthesis |
| Asymmetric Aldol Addition | Formation of a carbon-carbon bond between an enolate and an aldehyde, often using a chiral auxiliary to control stereochemistry. mdpi.comnih.gov | Chiral oxazolidinones (Evans auxiliaries), Lewis acids (e.g., TiCl4), followed by hydrolysis. mdpi.com | Highly applicable for creating the desired stereochemistry at the hydroxyl-bearing carbon. |
| Stereoselective Reduction of α-Keto Acids | Reduction of a ketone functionality at the α-position relative to the carboxylic acid using a chiral reducing agent. | Chiral boranes or other asymmetric reducing agents. | A direct method if the corresponding α-keto acid is accessible. |
| Hydrolysis of Cyanohydrins | Nucleophilic addition of a cyanide ion to an aldehyde or ketone to form a cyanohydrin, which is then hydrolyzed to the α-hydroxy acid. chegg.com | HCN/KCN followed by acid-catalyzed hydrolysis (H3O+). chegg.com | A classic and generally applicable method for α-hydroxy acid synthesis. |
Prospects for Novel Biological Applications of this compound Derivatives
The derivatives of this compound hold promise for a range of biological applications, primarily inferred from the activities of similar molecules.
Derivatives of hydroxy acids are known to possess various biological activities. For instance, derivatives of (2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid have been investigated as inhibitors of enkephalinases, suggesting a potential role in pain management. sigmaaldrich.com This points to the possibility of developing amino-substituted derivatives of this compound for similar applications.
Furthermore, coumarin (B35378) derivatives, which can be synthesized from phenolic hydroxy acids, have shown potent cytotoxic activity against various human cancer cell lines. nih.gov The phenyl group in this compound provides a scaffold that could be elaborated into more complex heterocyclic systems with potential anticancer properties. The linkage of a 7-hydroxy-4-phenylcoumarin (B181766) core to triazole moieties has yielded compounds with significant antitumor activity, suggesting a promising avenue for derivatization. nih.gov
| Derivative Class | Potential Biological Application | Rationale/Supporting Evidence |
| Amino-substituted derivatives | Enkephalinase inhibition (analgesia) | Analogy with derivatives of (2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid. sigmaaldrich.com |
| Heterocyclic derivatives (e.g., coumarins, triazoles) | Anticancer agents | 7-hydroxy-4-phenylcoumarin linked to triazoles exhibit cytotoxicity against cancer cell lines. nih.gov |
| Ester derivatives | Prodrugs, intermediates for ACE inhibitors | Chiral esters of 2-hydroxy-4-phenylbutyric acid are intermediates in the synthesis of ACE inhibitors. google.com |
Interdisciplinary Research Opportunities involving this compound
The study of this compound presents opportunities for collaboration across multiple scientific disciplines.
Chemistry and Materials Science: The development of novel catalysts for the stereoselective synthesis of this compound and its analogs is a key area for chemical research. Furthermore, the incorporation of this chiral building block into polymers or other materials could lead to new functional materials with specific properties.
Medicinal Chemistry and Pharmacology: The design and synthesis of a library of this compound derivatives for screening against various biological targets, such as enzymes and receptors, could uncover new therapeutic leads. This would involve a close collaboration between synthetic chemists and pharmacologists to evaluate the biological activity and structure-activity relationships of the synthesized compounds. nih.gov
Biochemistry and Biotechnology: The investigation of the metabolic pathways of this compound in biological systems and the potential for its enzymatic synthesis or degradation would be of interest to biochemists and biotechnologists.
Q & A
Q. What are the established synthetic routes for 2-Hydroxy-4-phenylpentanoic acid, and how can reaction conditions be optimized for yield and stereoselectivity?
Synthesis of this compound typically involves alkylation or hydroxylation of phenylpentanoic acid precursors. For example, bromoacetal diethyl acetal has been used in alkylation reactions with purine derivatives to introduce substituents, as seen in analogous syntheses of structurally related compounds like 6-chloro-9-(2,2-diethoxyethyl)purine . Optimization often requires:
- Catalyst selection : Transition metal catalysts (e.g., Pd or Ru) improve regioselectivity in hydroxylation.
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates for alkylation steps.
- Temperature control : Low temperatures (−10°C to 0°C) minimize racemization in stereoselective synthesis .
Q. Which analytical techniques are recommended for confirming the structural integrity and stereochemical configuration of this compound?
Key methods include:
- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak® IA) with UV detection at 210–254 nm .
- NMR spectroscopy : H and C NMR verify substituent positions and stereochemistry. For instance, coupling constants () between hydroxyl and adjacent protons indicate stereochemical orientation .
- Mass spectrometry (HRMS) : Confirms molecular formula via exact mass matching (e.g., [M+H] at m/z 208.0974 for CHO) .
Advanced Questions
Q. How can researchers address discrepancies in reported biological activities of this compound across different in vitro and in vivo models?
Discrepancies often arise from:
- Receptor specificity : The compound may act as an allosteric enhancer for metabolite-sensing receptors (e.g., GPR109A) in certain tissues but exhibit off-target effects in others .
- Model systems : Activity in neuronal cell lines (e.g., SH-SY5Y) may not translate to whole-brain studies due to blood-brain barrier variability.
Methodological solutions :
Q. What strategies are effective in enhancing the metabolic stability and bioavailability of this compound for CNS-targeted applications?
Approaches include:
- Prodrug design : Esterification of the hydroxyl group improves lipophilicity and brain permeability, as demonstrated for related propionic acid derivatives .
- Structural analogs : Introduce methyl or fluorine substituents at the 4-position to block cytochrome P450-mediated oxidation .
- Nanocarrier systems : Liposomal encapsulation increases plasma half-life by reducing renal clearance .
Q. How can chiral resolution techniques be applied to isolate enantiomers of this compound, and what impact does stereochemistry have on its pharmacological profile?
- Resolution methods :
- Pharmacological impact :
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
